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Compound of Interest

Compound Name: Rabacfosadine

Cat. No.: B1672341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

relevant experimental protocols for rabacfosadine (TANOVEA®-CA1), a conditionally

approved treatment for lymphoma in dogs. The information is compiled from peer-reviewed

studies and official prescribing information to guide research and development.

Mechanism of Action
Rabacfosadine is a double prodrug of the acyclic nucleotide phosphonate PMEG [9-(2-

phosphonylmethoxyethyl)guanine]. This design allows for preferential targeting of lymphoid

cells. Inside the target cell, rabacfosadine is converted to its active metabolite, which inhibits

DNA synthesis, leading to cell cycle arrest and apoptosis.
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Caption: Rabacfosadine's mechanism of action.
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Dosage and Administration
The recommended dosage of rabacfosadine is 1 mg/kg of body weight, administered as a 30-

minute intravenous infusion.[1][2][3][4] This treatment is repeated every three weeks for a

maximum of five doses.[1][2][3][4]

Dose Modifications
In cases of adverse reactions, stepwise dose reductions are recommended. The dose can be

reduced to 0.8 mg/kg and subsequently to 0.66 mg/kg.[1][2][3][4] Dose delays may also be an

appropriate management strategy.[1][2][3]

Parameter
Recommended
Dosage

First Dose
Reduction

Second Dose
Reduction

Dosage 1 mg/kg 0.8 mg/kg 0.66 mg/kg

Administration 30-minute IV infusion 30-minute IV infusion 30-minute IV infusion

Frequency Every 3 weeks Every 3 weeks Every 3 weeks

Maximum Doses 5 5 5

Efficacy in Clinical Trials
Rabacfosadine has been evaluated in several clinical trials, demonstrating efficacy in both

treatment-naïve and relapsed canine lymphoma.

Single-Agent Rabacfosadine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1672341?utm_src=pdf-body
https://vet-dc.com/wp-content/uploads/2014/01/VetDC_Tanovea_Package-Insert_1-3-2017_web-1.pdf
https://vet-dc.com/wp-content/uploads/2017/01/VetDC_Tanovea_Dosing-Info_FINAL_09-27-17.pdf
https://assets-eu-01.kc-usercontent.com/43db687c-fb47-015f-c990-00802940e2bc/fd649c7f-7134-427a-ab67-94b513bdb306/Tanovea%20Dosage%20and%20Administration%20Sheet.pdf
https://assets.elanco.com/0cec44ed-3eaa-0009-2029-666567e7e4de/3bd428fe-5dc9-4526-85fc-5479e4d1dca2/PM-US-19-1299%282%29_Tanovea%20Dosage%20and%20Administration%20Sheet_NEW%20LABEL.pdf
https://vet-dc.com/wp-content/uploads/2014/01/VetDC_Tanovea_Package-Insert_1-3-2017_web-1.pdf
https://vet-dc.com/wp-content/uploads/2017/01/VetDC_Tanovea_Dosing-Info_FINAL_09-27-17.pdf
https://assets-eu-01.kc-usercontent.com/43db687c-fb47-015f-c990-00802940e2bc/fd649c7f-7134-427a-ab67-94b513bdb306/Tanovea%20Dosage%20and%20Administration%20Sheet.pdf
https://assets.elanco.com/0cec44ed-3eaa-0009-2029-666567e7e4de/3bd428fe-5dc9-4526-85fc-5479e4d1dca2/PM-US-19-1299%282%29_Tanovea%20Dosage%20and%20Administration%20Sheet_NEW%20LABEL.pdf
https://vet-dc.com/wp-content/uploads/2014/01/VetDC_Tanovea_Package-Insert_1-3-2017_web-1.pdf
https://vet-dc.com/wp-content/uploads/2017/01/VetDC_Tanovea_Dosing-Info_FINAL_09-27-17.pdf
https://assets-eu-01.kc-usercontent.com/43db687c-fb47-015f-c990-00802940e2bc/fd649c7f-7134-427a-ab67-94b513bdb306/Tanovea%20Dosage%20and%20Administration%20Sheet.pdf
https://assets.elanco.com/0cec44ed-3eaa-0009-2029-666567e7e4de/3bd428fe-5dc9-4526-85fc-5479e4d1dca2/PM-US-19-1299%282%29_Tanovea%20Dosage%20and%20Administration%20Sheet_NEW%20LABEL.pdf
https://vet-dc.com/wp-content/uploads/2014/01/VetDC_Tanovea_Package-Insert_1-3-2017_web-1.pdf
https://vet-dc.com/wp-content/uploads/2017/01/VetDC_Tanovea_Dosing-Info_FINAL_09-27-17.pdf
https://assets-eu-01.kc-usercontent.com/43db687c-fb47-015f-c990-00802940e2bc/fd649c7f-7134-427a-ab67-94b513bdb306/Tanovea%20Dosage%20and%20Administration%20Sheet.pdf
https://www.benchchem.com/product/b1672341?utm_src=pdf-body
https://www.benchchem.com/product/b1672341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Population Dosage
Overall
Response
Rate (ORR)

Complete
Response (CR)

Median
Progression-
Free Survival
(PFS)

Naïve

Lymphoma
1.0 mg/kg q3w 87% 52% 122 days

Relapsed B-cell

Lymphoma

0.82 or 1.0

mg/kg q3w
74% 45% 108 days

Relapsed

Multicentric

Lymphoma

1.0 mg/kg q3w 46% 20% Not Reported

Combination Therapy
A study evaluating rabacfosadine (1.0 mg/kg) alternated with doxorubicin (30 mg/m²) every

three weeks for up to six treatments in dogs with naïve multicentric lymphoma reported an

overall response rate of 84% (68% CR) and a median progression-free interval of 194 days.[5]

Safety and Tolerability
The most common adverse events associated with rabacfosadine are generally mild to

moderate and include gastrointestinal and hematological effects.

Adverse Event Grade 1-2 Frequency Grade 3-4 Frequency

Diarrhea High Low

Decreased Appetite High Low

Vomiting High Low

Weight Loss Moderate Low

Lethargy Moderate Low

Neutropenia Nadir around day 7 Low
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Frequency is generalized from reported data in clinical trials.

A serious but less common adverse event is pulmonary fibrosis, which can be life-threatening.

[6] Therefore, careful monitoring for respiratory signs is crucial.

Experimental Protocols
Drug Reconstitution and Administration Protocol
This protocol is intended for use in a research setting and should be performed by personnel

trained in handling cytotoxic agents.
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Preparation

Administration

Start: Obtain Rabacfosadine Vial
(16.4 mg lyophilized powder)

Reconstitute with 2 mL
0.9% Sodium Chloride

Gently Invert to Dissolve

Inspect for Particulates
(Solution should be clear)

Particulates Present

Calculate Dose Volume
(Reconstituted solution is 8.2 mg/mL)

Clear

Dilute in 0.9% NaCl to a
final volume of 2 mL/kg

Administer via a 30-minute
intravenous infusion

Monitor for infusion reactions
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Caption: Rabacfosadine preparation and administration workflow.
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Materials:

Rabacfosadine (TANOVEA®-CA1) 16.4 mg vial

0.9% Sodium Chloride Injection, USP

Sterile syringes and needles

Polyvinyl chloride (PVC) or polypropylene infusion bag/syringe

Chemotherapy-resistant gloves, goggles, and protective clothing

Procedure:

Aseptic Technique: Perform all procedures using aseptic technique.

Reconstitution: a. Add 2 mL of 0.9% Sodium Chloride Injection, USP to the rabacfosadine
vial.[1] b. Gently invert the vial until the lyophilized powder is completely dissolved.[1] Do not

shake. c. The reconstituted solution will have a concentration of 8.2 mg/mL.[1] d. Visually

inspect the solution for particulate matter. Discard if particulates are present.[1]

Dilution for Infusion: a. The reconstituted solution should be diluted for infusion within 4

hours.[1] b. Calculate the required volume of the reconstituted solution based on the dog's

body weight (target dose of 1 mg/kg). c. Withdraw the calculated volume and add it to an

infusion bag or syringe containing 0.9% Sodium Chloride Injection, USP. d. The final total

infusion volume should be 2 mL/kg body weight.[1]

Administration: a. Administer the diluted solution as a 30-minute intravenous infusion.[1][2][3]

[4] b. The infusion solution should be used within 24 hours of preparation.[1]

Patient Monitoring Protocol
Baseline (Pre-treatment):

Complete physical examination

Complete blood count (CBC) with differential
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Serum chemistry profile

Urinalysis

Thoracic radiographs to screen for pre-existing pulmonary disease

During Infusion:

Monitor for signs of hypersensitivity or infusion reactions (e.g., restlessness, vomiting,

erythema).

Post-treatment Monitoring:

Day 7 (+/- 2 days): Perform a CBC to assess for neutropenia, which typically nadirs around

this time.

Prior to each subsequent cycle (Day 21):

Complete physical examination

CBC with differential

Serum chemistry profile

Ongoing: Owners should be instructed to monitor for clinical signs of adverse events,

including:

Gastrointestinal: Diarrhea, vomiting, inappetence, weight loss

Dermatological: Alopecia, dermatitis, otitis

Respiratory: Cough, tachypnea, dyspnea

General: Lethargy

Adverse Event Management Protocol
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Adverse Event Observed

Assess VCOG-CTCAE Grade

Grade 1-2:
Supportive Care

Mild to Moderate

Grade 3-4:
Consider Dose Modification

Severe to Life-Threatening

Continue Treatment
with Monitoring Dose Delay Dose Reduction

(0.8 or 0.66 mg/kg)

Click to download full resolution via product page

Caption: Logical workflow for managing adverse events.

Grade 1-2 Gastrointestinal Events: Typically managed with supportive care (e.g.,

antiemetics, antidiarrheals, appetite stimulants).

Grade 3-4 Hematological Events (e.g., Neutropenia):

Delay the next dose until the absolute neutrophil count recovers to an acceptable level

(e.g., >1,500/μL).

Consider a dose reduction for subsequent cycles.

Dermatological Events: Can worsen with subsequent treatments. Manage with appropriate

topical or systemic therapies. Consider dose delay or reduction for moderate to severe

cases.

Suspected Pulmonary Fibrosis: Discontinue rabacfosadine immediately. Institute supportive

care, which may include corticosteroids and oxygen therapy. Rabacfosadine is
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contraindicated in dogs with a history of chronic pulmonary disease that could lead to

fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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